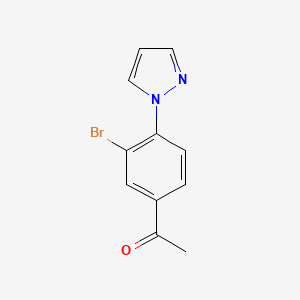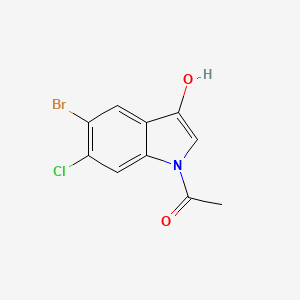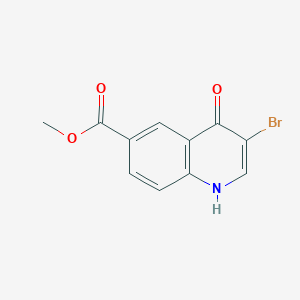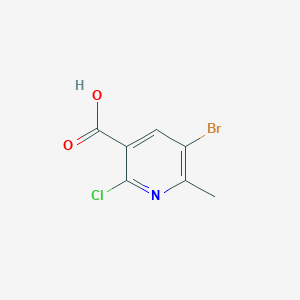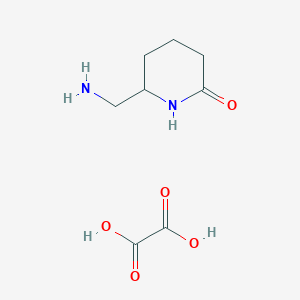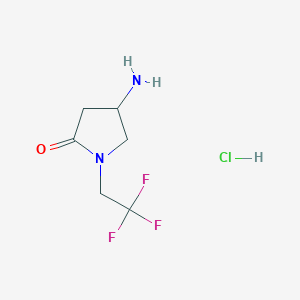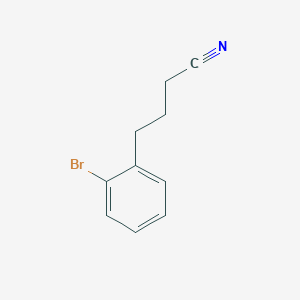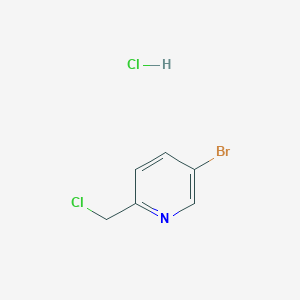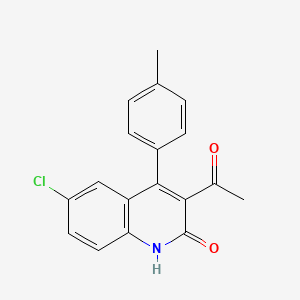
3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-6-chloro-4-(4-methylphenyl)quinolin-2(1H)-one, also known as 3-ACQ, is an organic compound that belongs to the quinolinone class. It is a colorless solid that has been studied extensively for its potential medicinal properties. 3-ACQ has been found to possess anti-inflammatory, antifungal, and antimicrobial properties, as well as potential applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Photochemical Reactions
Quinoline derivatives undergo various photochemical reactions to form different products, indicating their potential in photochemical applications. For instance, 2-(dimethylcarbamoyl)quinolines, when irradiated, convert into different compounds through efficient reactions in specific solvents, showcasing the intricate behavior of quinoline derivatives under light exposure (Ono & Hata, 1983).
Synthesis and Structural Analysis
Arylated quinolines have been synthesized using palladium-catalyzed cross-coupling reactions, highlighting their significance in the development of novel compounds with potential applications in biological and optical research. Such studies demonstrate the versatility of quinoline derivatives in synthesizing compounds with desired properties (Khalid et al., 2019).
Electronic and Nonlinear Optical Properties
Quinoline derivatives exhibit significant electronic and nonlinear optical (NLO) properties, making them candidates for technology-related applications. Computational and experimental analyses reveal these compounds' intra-molecular charge transfer capabilities and stability due to hyperconjugative interactions, indicating their potential in electronic and optical devices (Khalid et al., 2019).
Biological Activities
Quinoline derivatives have been explored for their antimicrobial and antitubercular activities, demonstrating significant potential in medical applications. For example, novel quinolin-2(1H)-one hybrids showed promising anticancer activity, with certain compounds exhibiting significant efficacy against cancer cells. Such findings underline the therapeutic potential of quinoline derivatives in developing new drugs (Bolakatti et al., 2020).
Propiedades
IUPAC Name |
3-acetyl-6-chloro-4-(4-methylphenyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-14-9-13(19)7-8-15(14)20-18(22)16(17)11(2)21/h3-9H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZWKNKSFAFGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

